![molecular formula C19H14F6N2O2 B2780859 4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008411-48-0](/img/structure/B2780859.png)

4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

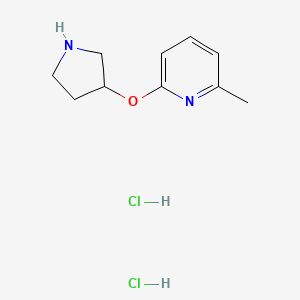

The compound “4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound. The presence of the 3,5-bis(trifluoromethyl)benzoyl group suggests that the compound may have interesting chemical properties due to the presence of the strongly electronegative trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The quinoxalinone group is a bicyclic structure with a nitrogen atom in each ring, and the 3,5-bis(trifluoromethyl)benzoyl group would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the trifluoromethyl groups in this compound could influence its polarity, boiling point, and other properties .科学的研究の応用

Synthesis and Catalytic Applications

Research has shown interest in quinoxaline derivatives for their roles in catalysis and synthesis of pharmaceutical compounds. For instance, a study by Imamoto et al. (2012) highlights the use of phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their practical utility in preparing chiral pharmaceutical ingredients (Imamoto, T., Tamura, K., Zhang, Z., Horiuchi, Y., Sugiya, M., Yoshida, K., Yanagisawa, A., & Gridnev, I., 2012). This application underscores the potential of quinoxaline derivatives in facilitating enantioselective synthesis, crucial for drug development.

Material Science and Photovoltaics

In the domain of material science, particularly in the development of electrochromic devices and organic photovoltaics, quinoxaline derivatives have been identified as promising materials. A study conducted by Wang et al. (2016) developed a neutral black polymer from monomers including quinoxaline derivatives, demonstrating significant electrochromic properties suitable for device fabrication (Wang, C., Wang, M., Zhang, Y., Zhao, J., & Fu, C., 2016). Additionally, Ouyang et al. (2015) synthesized new quinoxaline-based conjugated polymers, exploring their efficacy in improving photovoltaic performance through conjugation length and steric hindrance adjustments (Ouyang, D., Xiao, M., Zhu, D., Zhu, W., Du, Z., Wang, N., Zhou, Y., Bao, X., & Yang, R., 2015). These studies highlight the versatility of quinoxaline derivatives in enhancing the efficiency and functionality of photovoltaic cells and electrochromic devices.

Drug Synthesis and Antibacterial Properties

Quinoxaline derivatives also exhibit potential in the synthesis of drugs and compounds with antibacterial properties. For example, Glushkov et al. (2005) synthesized new derivatives of 1,4-di-N-oxides of quinoxaline, showing high antibacterial activity, which opens avenues for developing new antibacterial drugs (Glushkov, R. G., Vozyakova, T. I., Adamskaya, E., Aleinikova, S. A., Radkevich, T. P., Shepilova, L. D., Padeĭskaya, E. N., & Gus’kova, T. A., 2005). This research underscores the potential of quinoxaline derivatives in contributing to the pharmaceutical industry, particularly in the development of antibacterial agents.

作用機序

将来の方向性

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

特性

IUPAC Name |

4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F6N2O2/c1-2-14-16(28)26-13-5-3-4-6-15(13)27(14)17(29)10-7-11(18(20,21)22)9-12(8-10)19(23,24)25/h3-9,14H,2H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGGJZAEJRLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)

![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)

![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)

![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)

![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)

![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2780796.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)